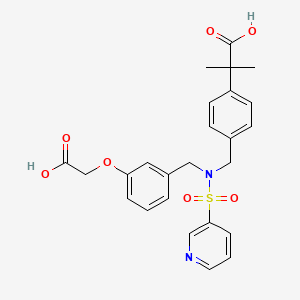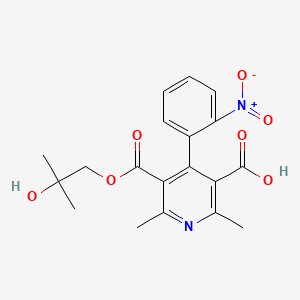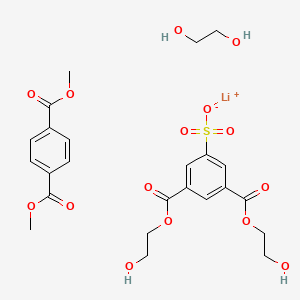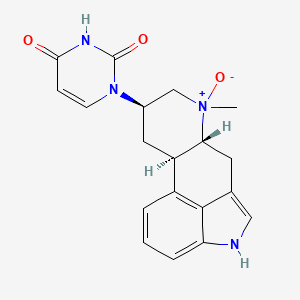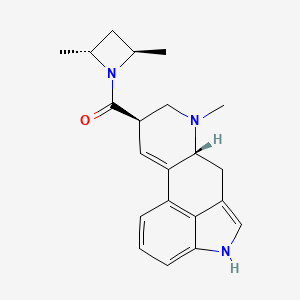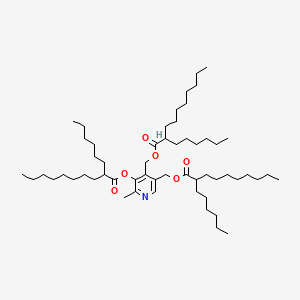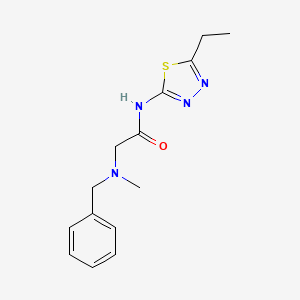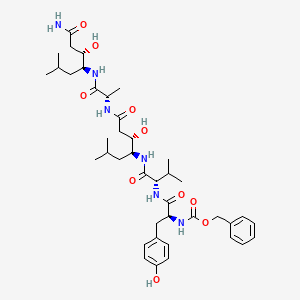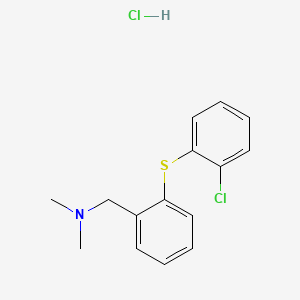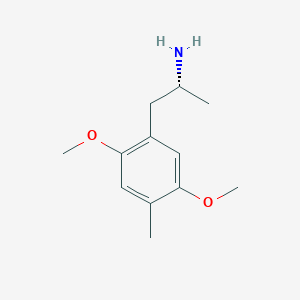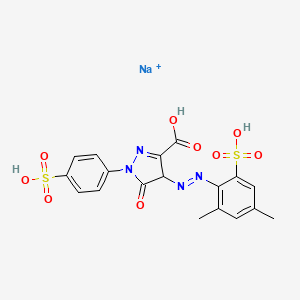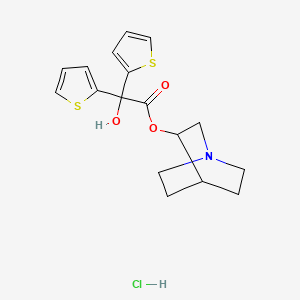
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate is a chemical compound known for its unique structure and properties It is composed of a dibutylamine backbone with chloroethyl and picrylsulfonate groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate typically involves multiple steps:
Formation of 4-Chloro-N-(2-chloroethyl)dibutylamine: This can be achieved by reacting dibutylamine with 1,2-dichloroethane under basic conditions to introduce the chloroethyl group.
Sulfonation: The resulting 4-Chloro-N-(2-chloroethyl)dibutylamine is then reacted with picrylsulfonic acid (2,4,6-trinitrobenzenesulfonic acid) to form the picrylsulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloroethyl group can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups in the picrylsulfonate moiety can be reduced to amines under appropriate conditions.
Oxidation: The amine groups can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, thiols, or amines.
Reduction: Amines or hydroxylamines.
Oxidation: N-oxides or nitroso compounds.
Aplicaciones Científicas De Investigación
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing chloroethyl and picrylsulfonate groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism by which 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate exerts its effects involves its reactive chloroethyl and picrylsulfonate groups. These groups can interact with various molecular targets, such as nucleophiles in biological systems, leading to modifications of proteins, nucleic acids, or other biomolecules. The exact pathways depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-(2-chloroethyl)benzylamine: Similar structure but with a benzyl group instead of dibutylamine.
N-(2-Chloroethyl)-N-ethylbenzylamine: Contains an ethyl group instead of dibutylamine.
4-Chloro-N-(3,4-dimethylphenyl)benzylamine: Features a dimethylphenyl group.
Uniqueness
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate is unique due to the combination of its chloroethyl and picrylsulfonate groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
97595-29-4 |
|---|---|
Fórmula molecular |
C16H24Cl2N4O9S |
Peso molecular |
519.4 g/mol |
Nombre IUPAC |
N-butyl-4-chloro-N-(2-chloroethyl)butan-1-amine;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C10H21Cl2N.C6H3N3O9S/c1-2-3-8-13(10-7-12)9-5-4-6-11;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h2-10H2,1H3;1-2H,(H,16,17,18) |
Clave InChI |
SBXVSYXMXYTVSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


